molecular formula C15H18FN5O B2777902 2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097860-54-1

2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2777902
M. Wt: 303.341
InChI Key: JXDQQZIUNJLWGN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a pyridazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluoropyrimidinyl group, for example, is likely to be highly electronegative, which could influence the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring could potentially undergo substitution reactions, and the piperidine ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity could be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimidine Reactions : Research on fluoropyrimidines, including their synthesis and chemical reactions, provides foundational knowledge for developing compounds with potential therapeutic applications. A study detailed the synthesis and piperidinolysis of simple fluoropyrimidines, highlighting their reactivity compared to other halogenopyrimidines, which could be pivotal for designing novel compounds (Brown & Waring, 1974).

Pharmacological Applications

  • Dopamine and Serotonin Antagonism : Derivatives of piperidines have been investigated for their central action as dopamine D-2 and serotonin 5-HT2 antagonists. This research could suggest potential neurological or psychiatric applications for compounds with similar structural features (Perregaard et al., 1992).

  • Antimycobacterial Activity : Spiro-piperidin-4-ones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis. The study exemplifies how structural modifications can enhance biological activity and selectivity (Kumar et al., 2008).

  • Kinase Inhibition for Cancer Treatment : Certain piperidine derivatives have been explored as kinase inhibitors, showing efficacy in cancer treatment. This demonstrates the potential of such compounds in developing targeted therapies for oncological diseases (Teffera et al., 2013).

Chemical and Biological Interactions

  • Quantum Chemical and Molecular Dynamics Studies : The study on the inhibition efficiencies of piperidine derivatives on iron corrosion provides insights into the chemical properties and interactions at the molecular level, which could be relevant for applications in material science and corrosion prevention (Kaya et al., 2016).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

2-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-11-2-3-14(22)21(19-11)10-12-4-6-20(7-5-12)15-17-8-13(16)9-18-15/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDQQZIUNJLWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

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